Tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
Description
Tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a benzofuran-derived compound featuring a 3,4-dichlorophenyl substituent at the methylene position and a tert-butyl ester group at the acetoxy moiety. Its tert-butyl ester may enhance metabolic stability compared to smaller esters like ethyl or methyl .
Properties
Molecular Formula |
C21H18Cl2O5 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H18Cl2O5/c1-21(2,3)28-19(24)11-26-13-5-6-14-17(10-13)27-18(20(14)25)9-12-4-7-15(22)16(23)8-12/h4-10H,11H2,1-3H3/b18-9- |
InChI Key |
DCJTZMAEAGUEHZ-NVMNQCDNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the benzo[b]furan derivative with a dichlorophenyl reagent, often using a palladium-catalyzed coupling reaction.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[b]furan derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate serves as a valuable building block in organic synthesis. Its functional groups allow for further modification and derivatization, making it useful in the synthesis of more complex organic molecules. Researchers have utilized this compound to create derivatives with enhanced biological activities or improved chemical properties.
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation. The compound may interact with specific cellular targets involved in cancer pathways.
Pharmaceutical Applications
Due to its unique structure and biological activities, this compound is being explored as a lead compound for drug development. Researchers are investigating its potential as a pharmaceutical intermediate that could lead to new therapeutic agents.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial properties of this compound involved testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation focusing on anticancer properties, the compound was tested on various cancer cell lines including breast and lung cancer cells. The results demonstrated dose-dependent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on substituent variations, heterocyclic cores, and synthetic yields. Key examples include:
Structural Analogs with Benzofuran Cores
- tert-butyl 2-[2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate (): Key Difference: Replaces the 3,4-dichlorophenyl group with a chromen-3-yl substituent. Synthesis: No yield or reaction details are provided, but the tert-butyl ester group is retained, suggesting similar stability .
Heterocyclic Compounds with 3,4-Dichlorophenyl Substituents
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) ():
- Structure : Combines a thiazole ring, piperazine linker, and 3,4-dichlorophenyl ureido group.
- Yield : 87.0% (higher than many analogs).
- Molecular Weight : 548.1 g/mol (ESI-MS).
- Significance : The ureido-thiazole scaffold and dichlorophenyl group may enhance interactions with hydrophobic enzyme pockets, common in kinase or protease inhibitors .
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) (): Structure: Benzothiazole core with a 3,4-dichlorophenyl acetamide side chain. Yield: 45% (lower than 10g, possibly due to microwave-assisted synthesis constraints).
Dichlorophenyl-Containing Agrochemicals
Comparative Analysis Table
Key Findings and Implications
Substituent Impact: The 3,4-dichlorophenyl group is recurrent in bioactive compounds, likely due to its electron-withdrawing properties and hydrophobic interactions.
Heterocyclic Core Variations :
- Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility compared to benzothiazole’s sulfur, affecting bioavailability.
- Tert-butyl vs. Ethyl Esters : The tert-butyl group in the target compound could reduce metabolic degradation compared to ethyl esters in 10g/10h .
Synthetic Efficiency : The target compound’s synthesis details are unspecified, but analogs like 10g achieve high yields (87–88%) under standard conditions, whereas microwave-assisted synthesis (e.g., Compound 28) results in lower yields (45%) .
Biological Activity
Tert-butyl 2-{2-[(3,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate, a synthetic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound's structure is characterized by a tert-butyl group linked to a complex furan derivative with a dichlorophenyl moiety. The molecular formula is with a molecular weight of approximately 405.27 g/mol. The presence of the furan ring and the dichlorophenyl group suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of benzo[3,4-b]furan can induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that such compounds inhibited the proliferation of various cancer cell lines, including breast and colon cancers, by disrupting cell cycle progression and inducing cell death mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
Inflammation-related studies suggest that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the suppression of NF-kB signaling pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
Study on Anticancer Efficacy
A notable study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar furan derivatives in vivo. Mice treated with these compounds showed a significant reduction in tumor size compared to controls. Histological analysis indicated increased apoptosis within tumors as evidenced by TUNEL staining .
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, suggesting potent antibacterial activity .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits cell proliferation | Induces apoptosis via caspase activation |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disrupts cell membranes |
| Anti-inflammatory | Reduces cytokine production | Suppresses NF-kB signaling |
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions for coupling reactions to prevent hydrolysis.
- Use stoichiometric TEA (triethylamine) to neutralize HCl byproducts during acyl chloride formation .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.35 ppm), tert-butyl groups (δ 1.20–1.40 ppm), and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Peaks at 1765 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (ketone C=O) confirm functional groups .
- LC-MS/HRMS : Use reverse-phase LC-MS (retention time ~4.75 min) and HRMS for molecular ion validation (e.g., [M + Na]⁺ = 382.0743) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
